tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZTAWIMXNBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation and Initial Functionalization
A common starting point is the synthesis of 3-substituted azetidine derivatives such as tert-butyl 3-hydroxyazetidine-1-carboxylate. For example, tert-butyl 3-iodoazetidine-1-carboxylate can be converted to tert-butyl 3-hydroxyazetidine-1-carboxylate by nucleophilic substitution with potassium acetate in dry DMSO at 80 °C, followed by hydrolysis with potassium hydroxide to yield the hydroxy derivative.
| Step | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1 | tert-butyl 3-iodoazetidine-1-carboxylate, potassium acetate, dry DMSO, 80 °C overnight | Acetoxylation at 3-position | Monitored by TLC and ¹H NMR |
| 2 | Potassium hydroxide in water, room temperature, 30 min | Hydrolysis to 3-hydroxyazetidine derivative | Extraction and purification |
This hydroxy intermediate is a key precursor for further functionalization.
Introduction of tert-Butoxy Group at the 3-Position
The tert-butoxy substituent at the 3-position can be introduced via esterification or etherification reactions starting from the 3-hydroxyazetidine intermediate. One approach involves converting the hydroxy group into a tert-butoxy moiety by reaction with tert-butyl protecting agents or tert-butyl-containing reagents under controlled conditions.
Alternatively, the preparation of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate can be achieved by sulfonylation of tert-butyl-protected azetidine intermediates with tert-butoxy-containing sulfonyl chlorides under mild conditions (0–20 °C) in dichloromethane with triethylamine and DMAP as catalysts. This method ensures selective introduction of the tert-butoxy group linked via a sulfonyl moiety, which can be further manipulated.
Protection of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification. The Boc protection is typically introduced by reacting the azetidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane at 10–40 °C.
| Step | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 10–40 °C, 3–4 h | Formation of tert-butyl carbamate on azetidine nitrogen | High yield (~91%) reported |
This step is crucial for obtaining the final protected azetidine derivative.
Alternative Synthetic Routes and Green Chemistry Approaches
Recent research emphasizes green and cost-effective synthesis routes for azetidine derivatives. For example, microchannel reactor technology has been employed for the oxidation and functionalization steps, using commercially available starting materials and minimizing hazardous solvents. Although this work focuses on related azetidine derivatives, the principles can be adapted for this compound synthesis to improve scalability and environmental impact.
| Preparation Step | Typical Reagents/Conditions | Key Observations | Yield/Notes |
|---|---|---|---|
| Azetidine ring functionalization (3-position) | tert-butyl 3-iodoazetidine-1-carboxylate, potassium acetate, DMSO, 80 °C | Efficient acetoxylation followed by hydrolysis to hydroxy derivative | Monitored by TLC, ¹H NMR |
| tert-Butoxy group introduction | tert-butyl sulfonyl chloride derivatives, triethylamine, DMAP, DCM, 0–20 °C | Selective sulfonylation introducing tert-butoxy moiety | Requires inert atmosphere, careful stoichiometry |
| Nitrogen Boc protection | Di-tert-butyl dicarbonate, triethylamine, DCM, 10–40 °C | High-yielding Boc protection step | ~90% yield, mild conditions |
| Green synthesis alternatives | Microchannel reactors, green oxidants | Environmentally friendly, scalable | Suitable for industrial production |
The acetoxylation and hydrolysis steps to obtain 3-hydroxyazetidine intermediates are well-established and provide a reliable route to functionalized azetidines.
Boc protection using di-tert-butyl dicarbonate is a standard, high-yielding method that stabilizes the azetidine nitrogen and facilitates purification.
Sulfonylation with tert-butoxy-containing sulfonyl chlorides allows for the introduction of the tert-butoxy group at the 3-position, but requires careful control of reaction conditions to avoid hydrolysis or side reactions.
Green chemistry approaches using microchannel reactors and mild oxidants offer promising routes for scale-up and industrial synthesis, reducing environmental impact.
The choice of solvents such as dichloromethane and DMSO is common, but environmental and safety considerations encourage the exploration of greener alternatives.
The preparation of this compound involves a multi-step synthetic strategy starting from azetidine ring precursors, functionalization at the 3-position via acetoxylation/hydrolysis or sulfonylation, and nitrogen protection with a tert-butyl carbamate group. The methods are well-documented with high yields and reproducibility. Recent advances in green synthesis and microreactor technology provide avenues for more sustainable and scalable production. Careful control of reaction conditions, reagent stoichiometry, and purification steps are essential for obtaining high-purity product suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-Butyl 3-oxoazetidine-1-carboxylate, while reduction may produce tert-Butyl 3-aminoazetidine-1-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as:
- Anticancer Agents : Research indicates that azetidine derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, modifications to the azetidine structure can enhance selectivity and potency against specific cancer types .
- Antimicrobial Agents : Compounds derived from this compound have shown promise in combating bacterial infections, particularly those resistant to conventional antibiotics .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:
- Synthesis of Amino Acids : The azetidine ring can be functionalized to create amino acid derivatives, which are crucial in peptide synthesis and drug development.
- Formation of Heterocycles : this compound can participate in cyclization reactions to form other heterocyclic compounds, expanding the library of available chemical entities for research and industry .
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of azetidine derivatives from this compound, which were evaluated for their anticancer activity. The results indicated that certain modifications led to enhanced efficacy against breast cancer cell lines, suggesting a pathway for developing new therapeutic agents .
Case Study 2: Development of Antimicrobial Agents
In another research effort, derivatives of this compound were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that some derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)
Fluorinated Derivatives (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate)
- Synthesis : Fluorination via electrophilic or nucleophilic routes.
- Key Features: Fluorine atoms improve metabolic stability and membrane permeability (Log P = 1.8 vs. 2.1 for non-fluorinated analogs) .
Physicochemical Properties
Table 2: Physicochemical Data
- Solubility : Hydroxyethyl derivatives exhibit higher aqueous solubility (Log S = -2.5 vs. -3.8 for bromoethyl analogs) due to polar substituents .
- Stability : Bromoethyl analogs are prone to hydrolysis under basic conditions, whereas fluorinated derivatives show superior stability in physiological pH .
Biological Activity
Tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate is an organic compound that belongs to the azetidine family, characterized by its unique ring structure and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes:
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's reactivity.
- Tert-butyl group : Enhances lipophilicity, potentially improving bioavailability.
- Carboxylate moiety : Implicated in biological interactions and enzyme modulation.
Biological Activity
Research indicates that compounds with azetidine structures, including this compound, exhibit a variety of biological activities. Notable findings include:
Enzyme Inhibition
Studies suggest that this compound may act as an enzyme inhibitor , modulating various biochemical pathways. The presence of the carboxylate group is critical for binding to active sites on enzymes, which can lead to reduced activity of target enzymes involved in disease processes.
Receptor Modulation
The structural features of this compound indicate potential interactions with receptors , which could influence signaling pathways related to inflammation and cancer. The compound’s ability to mimic natural substrates may allow it to bind effectively to these receptors.
Case Studies
- Anti-Cancer Activity :
- A study demonstrated that derivatives of azetidine compounds show promise in inhibiting tumor growth in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and apoptosis induction.
- Anti-inflammatory Effects :
- Research has indicated that azetidine derivatives can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Comparison with Related Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate | Azetidine ring with amino and hydroxypyrimidine substituents | Potential anti-cancer properties |
| Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate | Cyclopropane ring addition | Unique cyclization leading to different biological activity |
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Hydroxyl group instead of sulfonyl | Different reactivity due to hydroxyl presence |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions, emphasizing the need for optimized conditions to achieve high yields. Key steps may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the tert-butoxy group via alkylation techniques.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of azetidine derivatives often involves nucleophilic substitution or coupling reactions. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a related compound) was synthesized via oxime formation from tert-butyl 3-oxoazetidine-1-carboxylate using i-PrOH as a solvent, demonstrating solvent optimization . Reaction optimization may include temperature control (e.g., 0–20°C for sulfonylation reactions ), catalyst selection (e.g., DMAP for acylations ), and protecting group strategies (e.g., Boc groups for amine protection ).
Q. How can researchers confirm the structural integrity of tert-butyl azetidine derivatives?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR : H and C NMR verify substituent positions (e.g., methyl groups in Boc-protected derivatives ).
- Mass Spectrometry : Molecular ion peaks confirm molecular weight (e.g., CHNO for cyanoethyl-substituted derivatives ).
- IR : Functional groups like carbonyls (1700–1750 cm) and hydroxyls (broad ~3200 cm) are key .
Q. What safety protocols are critical when handling tert-butyl azetidine derivatives?
- Methodological Answer :
- Toxicity : Acute toxicity and skin/eye irritation risks require PPE (gloves, goggles) .
- Storage : Store in cool, dry conditions under inert gas (e.g., N) to prevent degradation .
- Emergency Measures : Immediate decontamination with water for skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the azetidine ring in tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate?
- Methodological Answer : Regioselectivity is achieved via:
- Steric Control : Bulky groups (e.g., tert-butoxy at C3) direct electrophiles to less hindered positions .
- Directing Groups : Sulfonyl or carbonyl groups can activate specific sites for substitution (e.g., sulfonylation at C3 ).
- Metal Catalysis : Transition metals (Pd, Cu) enable cross-coupling at C3 or nitrogen .
Q. How can researchers resolve contradictions in reported synthetic yields for azetidine derivatives?
- Methodological Answer : Discrepancies arise from solvent purity, reaction scaling, or catalyst activity. To troubleshoot:
- Reproduce Literature Conditions : Use exact solvents (e.g., i-PrOH vs. MeOH ).
- Monitor Intermediate Stability : Hydroxylamine intermediates may decompose if stored improperly .
- Optimize Workup : Column chromatography with gradient elution (e.g., hexane/EtOAc) improves purity .
Q. What role do fluorinated azetidine derivatives play in medicinal chemistry, and how can they be synthesized?
- Methodological Answer : Fluorination enhances metabolic stability and bioavailability. Examples include:
- Electrophilic Fluorination : Using Selectfluor® to introduce fluorine at C3 (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate ).
- Biological Activity : Fluoromethyl derivatives show potential as kinase inhibitors or protease modulators .
Q. How do analytical methods address discrepancies in stereochemical assignments of azetidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
